molecular formula C16H16N2O4 B1663805 Bcl-2 Inhibitor CAS No. 383860-03-5

Bcl-2 Inhibitor

カタログ番号 B1663805
CAS番号: 383860-03-5
分子量: 300.31 g/mol
InChIキー: YPSXFMHXRZAGTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bcl-2 (B-cell lymphoma 2) is a key protein regulator of apoptosis. It is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses . Bcl-2 inhibitors have evolved into an important means of treating cancers by inducing tumor cell apoptosis .


Synthesis Analysis

A series of novel indole derivatives were designed, synthesized, and evaluated for the binding affinity of Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines . The preliminary structure-activity relationship (SAR) for this indole scaffold was summarized .


Molecular Structure Analysis

The molecular structure of Bcl-2 inhibitors is complex and varies depending on the specific inhibitor. For instance, ABT-737 is a BH3 mimetic inhibitor of Bcl-xL, Bcl-2, and Bcl-w . Navitoclax (ABT-263) is another potent inhibitor of Bcl-xL, Bcl-2, and Bcl-w .


Chemical Reactions Analysis

The chemical reactions involving Bcl-2 inhibitors are complex and involve interactions with various other molecules within the cell . The exact nature of these reactions can vary depending on the specific inhibitor and the cellular context.


Physical And Chemical Properties Analysis

The physical and chemical properties of Bcl-2 inhibitors can vary greatly depending on the specific inhibitor. For instance, ABT-737 has EC50 values of 78.7 nM, 30.3 nM, and 197.8 nM in cell-free assays for Bcl-xL, Bcl-2, and Bcl-w, respectively .

科学的研究の応用

Treatment of Hematologic Malignancies

Bcl-2 inhibitors have significantly impacted the treatment of various blood cancers. Venetoclax, a highly selective Bcl-2 inhibitor, has shown robust antitumor capacity, especially in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) . It’s incorporated into the recommended treatment regimens due to its ability to induce apoptosis in tumor cells .

Overcoming Chemotherapy Resistance

Research indicates that Bcl-2 inhibitors can overcome resistance to chemotherapy. By targeting the intrinsic apoptotic pathway, these inhibitors help in the treatment of cancers that have become resistant to conventional therapies .

Predictive Biomarkers in Cancer Therapy

Bcl-2 inhibitors have been used to identify predictive biomarkers for cancer therapy. These biomarkers can predict clinical responses to treatments like Venetoclax, which is crucial for patient-specific therapy plans .

Synergistic Drug Combinations

Combining Bcl-2 inhibitors with other drugs can enhance their efficacy. Studies have shown that these inhibitors can potentiate the effects of established drugs in both hematological malignancies and solid tumors, suggesting their role in combination anticancer therapy .

Solid Tumor Treatment

Recent advancements have been made in employing Bcl-2 inhibitors to treat solid tumors. This represents a significant extension of their application beyond blood cancers, with ongoing research to optimize their effectiveness in this new domain .

Mechanisms of Apoptosis Regulation

Bcl-2 inhibitors are key in studying the mechanisms of apoptosis regulation. They provide insights into how cancer cells evade apoptosis and how this evasion can be targeted to induce cell death, which is fundamental in cancer research .

作用機序

Target of Action

Bcl-2 inhibitors primarily target the B-cell lymphoma 2 (BCL2) protein, a key regulator of apoptosis . BCL2 is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses . The BCL2 protein is part of a larger family of BCL2-related proteins, all operating by nonenzymatic protein:protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis .

Mode of Action

Bcl-2 inhibitors, such as Venetoclax, work by selectively inhibiting BCL2, thereby triggering apoptosis of cancer cells . They act intracellularly in a BCL2-overexpressing leukemic cell to initiate apoptosis by mimicking the action of the endogenous antagonists of BCL2, the BH3-only proteins . These inhibitors work by releasing pro-apoptotic proteins that would otherwise be stifled by BCL2, nudging the cancer cells to self-destruct .

Biochemical Pathways

The BCL2 family proteins regulate the intrinsic or mitochondrial pathway to apoptosis . In the prosurvival subfamily, MCL1, BCLxL (BCL2L1), BCL2A1, and BCLB, like BCL2, inhibit the initiation of apoptosis . Through direct binding, they hold in check the 2 key cell death effector proteins, BAX and BAK, which when activated congregate on the outer membrane of the mitochondria and create pores which permeabilize and depolarize the organelle, releasing cytochrome C and activating caspases that execute the destruction of cells in a manner we recognize as apoptosis .

Pharmacokinetics

Venetoclax, a highly potent BCL2 inhibitor, has been extensively characterized in patients and healthy participants . After oral dosing, the median time to reach maximum plasma concentration ranged from 5 to 8 hours and the harmonic mean half-life ranged from 14 to 18 hours . Venetoclax is eliminated via cytochrome P450 (CYP)3A metabolism, and a negligible amount of unchanged drug is excreted in urine .

Result of Action

The inhibition of BCL2 results in a significant effect, triggering apoptosis of cancer cells . This leads to the destruction of cells, a process recognized as apoptosis . The result is a reduction in the number of cancer cells, contributing to the treatment of hematological malignancies .

Action Environment

The action of Bcl-2 inhibitors can be influenced by environmental factors. For instance, agonists in the microenvironment, such as interleukin-10, CD40L, and unmethylated DNA, can stimulate cells through the PI3K/AKT/mTOR signaling pathway to activate NF-κB signaling and promote the expression of MCL-1 and BCL-XL .

Safety and Hazards

Bcl-2 inhibitors have been associated with various safety concerns and potential hazards. For instance, patients undergoing venetoclax treatment often develop drug resistance, leading to a reduced sensitivity to Bcl-2 inhibition therapy . Preliminary safety results for the combination of BGB-11417 and dexamethasone from study BGB-11417-105 have been reported .

特性

IUPAC Name

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXFMHXRZAGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473860
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bcl-2 Inhibitor

CAS RN

383860-03-5
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcl-2 Inhibitor
Reactant of Route 2
Bcl-2 Inhibitor
Reactant of Route 3
Reactant of Route 3
Bcl-2 Inhibitor
Reactant of Route 4
Bcl-2 Inhibitor
Reactant of Route 5
Bcl-2 Inhibitor
Reactant of Route 6
Reactant of Route 6
Bcl-2 Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。